molecular formula C12H13NO5S B582997 B-D-XYLOPYRANOSYLPHENYL ISOTHIOCYANATE CAS No. 146194-64-1

B-D-XYLOPYRANOSYLPHENYL ISOTHIOCYANATE

Cat. No.: B582997
CAS No.: 146194-64-1
M. Wt: 283.298
InChI Key: LXOYGBMLSKBSRW-KXNHARMFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Nomenclature

B-D-Xylopyranosylphenyl isothiocyanate belongs to the class of glycosyl isothiocyanates , which are hybrid molecules combining carbohydrate moieties with isothiocyanate functional groups. Its systematic IUPAC name is (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[(phenyl isothiocyanato)methyl]oxolane-3,4-diol , reflecting its β-anomeric configuration and xylopyranose backbone. The compound is categorized under thioglycosides due to the sulfur-containing isothiocyanate (-N=C=S) group attached to the aromatic phenyl ring, which is further linked to a D-xylopyranosyl unit.

The nomenclature follows the β-D-xylopyranosyl designation, indicating the stereochemistry at the anomeric carbon (C1) of the sugar moiety. This configuration distinguishes it from α-anomers, which exhibit axial orientation of the glycosidic bond.

Structural Features and Molecular Formula

The molecular formula C₁₂H₁₃NO₅S (molecular weight: 283.3 g/mol) comprises:

  • A β-D-xylopyranose ring (C₅H₁₀O₅) in the chair conformation, stabilized by hydrogen bonding between hydroxyl groups.
  • A phenyl isothiocyanate group (C₆H₅NCS) linked via a methylene bridge to the anomeric carbon of the sugar.

Key structural attributes include:

  • Anomeric effect : The equatorial orientation of the glycosidic bond in the β-configuration reduces steric strain and stabilizes the molecule through hyperconjugation.
  • Hydrogen-bonding network : Intramolecular interactions between hydroxyl groups (O3–O5 and O2–O4) enhance conformational rigidity.
Structural Feature Description
Xylopyranose ring Chair conformation with C1–O5 bond axial in β-configuration
Isothiocyanate group Planar geometry (N=C=S angle ≈ 180°) with electrophilic sulfur
Glycosidic linkage Methylenephenyl bridge between C1 of xylose and phenyl group

Conformational Analysis

Computational studies using density functional theory (DFT) and metadynamics simulations reveal two dominant conformers of the xylopyranose moiety in this compound:

  • C4-exo conformation : The hydroxyl group at C4 adopts an exocyclic orientation, stabilizing the structure via hydrogen bonds with O3 and O5.
  • C3-endo conformation : The hydroxyl at C3 forms intramolecular hydrogen bonds with O2 and O4, reducing ring puckering.

Free energy calculations at pyrolysis temperatures (298–1068 K) show the C4-exo form is thermodynamically favored by 2.3 kcal/mol due to stronger hydrogen-bonding interactions. The isothiocyanate group remains rigid, with minimal rotational freedom around the N=C=S axis.

Isomeric Forms and Anomeric Configurations

The compound exists in two anomeric forms:

  • β-D-xylopyranosylphenyl isothiocyanate : The glycosidic bond is equatorial, minimizing steric clashes with the phenyl group.
  • α-D-xylopyranosylphenyl isothiocyanate : Axial orientation of the glycosidic bond increases steric hindrance, making this form less stable.

Interconversion between anomers is hindered by the high energy barrier (~20 kcal/mol) required to invert the configuration at C1. Chromatographic studies of related glycosyl isothiocyanates confirm β-anomers elute earlier than α-forms due to reduced polarity.

Historical Context of Glycosyl Isothiocyanates

The synthesis of glycosyl isothiocyanates dates to the early 20th century, with foundational work by Koenigs and Knorr on silver-promoted glycosidation. Key milestones include:

  • 1927 : First reported synthesis of phenyl isothiocyanate derivatives via nucleophilic substitution of glycosyl bromides.
  • 1965 : Development of nitronate pathways for stereoselective synthesis of allyl isothiocyanates, enabling access to β-configured glycosides.
  • 2000s : Advances in enzymatic glycosylation using myrosinase from Brassica species, allowing eco-friendly production of isothiocyanate conjugates.

Modern applications leverage the reactivity of the isothiocyanate group for bioconjugation in drug delivery systems and glycoproteomics.

Properties

CAS No.

146194-64-1

Molecular Formula

C12H13NO5S

Molecular Weight

283.298

IUPAC Name

(2S,3R,4S,5R)-2-(4-isothiocyanatophenoxy)oxane-3,4,5-triol

InChI

InChI=1S/C12H13NO5S/c14-9-5-17-12(11(16)10(9)15)18-8-3-1-7(2-4-8)13-6-19/h1-4,9-12,14-16H,5H2/t9-,10+,11-,12+/m1/s1

InChI Key

LXOYGBMLSKBSRW-KXNHARMFSA-N

SMILES

C1C(C(C(C(O1)OC2=CC=C(C=C2)N=C=S)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Unique Advantages and Limitations

Advantages

  • Targeted Delivery: The xylopyranosyl group may enhance uptake in cells expressing carbohydrate receptors (e.g., cancer cells overexpressing glucose transporters) .
  • Reduced Toxicity : Lower volatility compared to allyl or methyl ITC reduces inhalation risks .

Limitations

  • Synthetic Complexity : Multi-step synthesis required for glycosylation .
  • Reactivity Trade-offs : Steric hindrance may reduce electrophilic potency compared to simpler ITCs .

Preparation Methods

Formation of the Xylopyranosylphenyl Amine Intermediate

The amine precursor is synthesized via glycosylation of a phenylamine derivative with a protected β-D-xylopyranosyl donor. A common approach employs trichloroacetimidate glycosylation, where a xylose donor (e.g., peracetylated β-D-xylopyranosyl trichloroacetimidate) reacts with 4-aminophenol under Lewis acid catalysis (e.g., BF₃·Et₂O) in anhydrous dichloromethane. Deprotection of the acetyl groups using sodium methoxide in methanol yields the free xylopyranosylphenyl amine.

Key Considerations:

  • Stereochemical Control : The β-anomeric configuration is preserved using participating protecting groups (e.g., acetyl) on the xylose donor.

  • Yield Optimization : Reported yields for analogous glycosylations range from 65% to 85%, depending on the purity of the donor and reaction conditions.

Thiophosgene-Based Method (Traditional Approach)

Thiophosgene (CSCl₂) is a classical reagent for isothiocyanate synthesis. The xylopyranosylphenyl amine is treated with thiophosgene in a biphasic system (water/dichloromethane) at 0–5°C, followed by neutralization with sodium bicarbonate. This method, while efficient, poses significant safety risks due to thiophosgene’s toxicity and volatility.

Example Protocol :

  • Dissolve 10 mmol xylopyranosylphenyl amine in 50 mL dichloromethane.

  • Add 12 mmol thiophosgene dropwise under nitrogen at 0°C.

  • Stir for 4 hours, then wash with 5% NaOH (aq).

  • Dry over MgSO₄ and concentrate under reduced pressure.

Yield : 70–80% (reported for benzothienyl analogues).

Carbon Disulfide (CS₂) and Cyanuric Acid (One-Pot Method)

A safer alternative involves generating the isothiocyanate via in situ dithiocarbamate formation followed by desulfurization. The amine reacts with CS₂ in aqueous NaOH to form a dithiocarbamate salt, which is treated with cyanuric acid to eliminate sulfur and yield the isothiocyanate.

Example Protocol :

  • Suspend 10 mmol xylopyranosylphenyl amine in 30 mL water.

  • Add 12 mmol CS₂ and 30 mmol NaOH, stir at 25°C for 2 hours.

  • Add 15 mmol cyanuric acid, heat to 60°C for 3 hours.

  • Extract with ethyl acetate, dry, and concentrate.

Yield : 60–75% (reported for aryl amines).

Thiocarbonyldiimidazole (TCDI) Method

Thiocarbonyldiimidazole (TCDI) offers a mild, non-toxic route. The amine reacts with TCDI in anhydrous THF at room temperature, forming the isothiocyanate and imidazole as a byproduct.

Example Protocol :

  • Dissolve 10 mmol amine in 50 mL THF.

  • Add 12 mmol TCDI, stir at 25°C for 12 hours.

  • Filter to remove imidazole, concentrate the filtrate.

  • Purify by silica gel chromatography (hexane/ethyl acetate).

Yield : 65–78% (reported for tetrahydrobenzo[b]thienyl systems).

Comparative Analysis of Preparation Methods

Method Reagents Yield (%) Safety Scalability
ThiophosgeneCSCl₂70–80LowModerate
CS₂/Cyanuric AcidCS₂, Cyanuric Acid60–75HighHigh
TCDIThiocarbonyldiimidazole65–78HighModerate

Key Findings :

  • The CS₂/cyanuric acid method balances safety and scalability but requires careful pH control to avoid side reactions.

  • TCDI is ideal for small-scale syntheses due to its ease of handling but involves higher costs.

Critical Challenges and Solutions

Glycosylation Efficiency

The xylopyranosyl group’s steric bulk can hinder glycosylation. Using bulky protecting groups (e.g., tert-butyldimethylsilyl) on the xylose donor improves regioselectivity and yield.

Isothiocyanate Stability

β-D-Xylopyranosylphenyl isothiocyanate is prone to hydrolysis. Storage under anhydrous conditions at –20°C with molecular sieves extends shelf life .

Q & A

Q. What are the key considerations for optimizing the synthesis of B-D-xylopyranosylphenyl isothiocyanate, and how can purity be validated?

Methodological Answer: Synthesis optimization should focus on reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to minimize side products like thiourea derivatives. For purity validation, orthogonal analytical techniques (e.g., HPLC with UV/Vis detection, 1H^{1}\text{H}/13C^{13}\text{C} NMR, and high-resolution mass spectrometry) must be employed to confirm structural integrity and rule out residual solvents or unreacted precursors . For example, NMR can detect trace impurities in the aromatic region, while HPLC-MS quantifies purity levels.

Q. How does the stability of this compound vary under different storage conditions, and what degradation products are formed?

Methodological Answer: Stability studies should include accelerated degradation experiments under varying pH, temperature, and humidity. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Degradation pathways, such as hydrolysis of the isothiocyanate group to form amines or thioureas, can be monitored via FT-IR for functional group changes and LC-MS for identifying degradation products. Proper storage in anhydrous, inert atmospheres at -20°C is recommended .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound in complex mixtures?

Methodological Answer: Combine 1H^{1}\text{H}-1H^{1}\text{H} COSY and HSQC NMR to resolve overlapping signals in the xylopyranosyl moiety. For chromatographic separation, reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution optimizes resolution. Mass spectrometry (ESI-MS) provides molecular weight confirmation, while X-ray crystallography (if crystals are obtainable) offers definitive structural proof .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the reaction mechanisms of this compound in nucleophilic addition-cyclization reactions?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model transition states and intermediates. For example, calculate activation energies for competing pathways (6-exo-dig vs. 5-endo-dig cyclization) to explain regioselectivity. Solvent effects should be incorporated using a polarizable continuum model (PCM). Validate computational results with experimental kinetic data (e.g., kobsk_{\text{obs}} from time-resolved NMR) .

Q. What strategies address contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Discrepancies may arise from differences in assay conditions (e.g., cell line variability, solvent DMSO concentration). Perform meta-analysis using standardized protocols (e.g., OECD guidelines) and apply statistical corrections (e.g., Benjamini-Hochberg FDR control) to minimize false positives . Replicate studies with orthogonal assays (e.g., fluorescence-based vs. colorimetric enzymatic inhibition) to confirm activity trends .

Q. How can isotopic labeling (13C^{13}\text{C}13C, 15N^{15}\text{N}15N) track the metabolic fate of this compound in cellular systems?

Methodological Answer: Synthesize 13C^{13}\text{C}-labeled analogs at the xylopyranosyl C1 position or 15N^{15}\text{N}-labeled isothiocyanate groups. Use LC-MS/MS with selective reaction monitoring (SRM) to trace labeled metabolites in cell lysates. Compare fragmentation patterns to unlabeled controls to distinguish endogenous compounds from test derivatives .

Q. What experimental designs mitigate systematic errors in quantifying this compound’s binding affinity to glycosidases?

Methodological Answer: Employ surface plasmon resonance (SPR) with reference subtraction to correct for nonspecific binding. Use a three-dimensional factorial design (varying pH, ionic strength, and temperature) to identify confounding variables. Include internal standards (e.g., a stable isothiocyanate analog) in HPLC-UV workflows to normalize instrument drift .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.